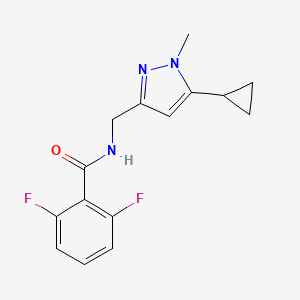

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide (CAS: 1448028-10-1) is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a substituted pyrazole moiety. The pyrazole ring is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position, connected via a methylene bridge . Its molecular formula is C₁₅H₁₅F₂N₃O, with a molecular weight of 291.3 g/mol.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O/c1-20-13(9-5-6-9)7-10(19-20)8-18-15(21)14-11(16)3-2-4-12(14)17/h2-4,7,9H,5-6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEUJFJXFDMOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC=C2F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl group and the difluorobenzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use in treating various diseases. Its antileishmanial and antimalarial activities have been of particular interest.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Research and Regulatory Status

- Diflubenzuron is EPA-registered (OPP Chemical Code: 14922) and widely used in forestry and agriculture .

- Teflubenzuron and flufenoxuron are approved in multiple jurisdictions for integrated pest management .

- The target compound’s commercial development status remains unclear, though its structural novelty positions it as a candidate for next-generation pesticides with improved selectivity .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.43 g/mol. The compound features a unique structure incorporating a cyclopropyl group and a pyrazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 1795304-54-9 |

Preliminary studies indicate that this compound may exhibit inhibitory effects on various enzymes involved in inflammation and cancer pathways. The specific mechanisms are still under investigation, but potential actions include:

- Inhibition of VEGF Signaling: Similar compounds have shown the ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which play crucial roles in tumor angiogenesis .

- Antitumor Activity: Compounds with similar structural motifs have demonstrated significant antitumor effects in preclinical models, suggesting that this compound may also possess similar properties .

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- Anticancer Activity: The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, with IC50 values indicating potent activity against specific targets.

- Anti-inflammatory Effects: Preliminary data suggest that it may reduce inflammatory markers in vitro, although further studies are required to elucidate these effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Cyclopropyl Substitution: Enhances binding affinity to target proteins.

- Difluoro Group: Modifications at the 2 and 6 positions of the benzamide enhance lipophilicity and cellular uptake, potentially improving bioavailability.

Case Studies and Research Findings

Several case studies have evaluated the biological activity of compounds related to this compound:

- Antitumor Efficacy: A study demonstrated that similar pyrazole derivatives inhibited tumor growth in xenograft models, with significant reductions in tumor volume observed upon treatment .

- Inflammation Models: In vivo studies indicated that compounds with similar structures significantly reduced inflammatory responses in murine models of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.